molecular formula C12H18O B3382124 4-(3-Methylpentan-3-yl)phenol CAS No. 30784-25-9

4-(3-Methylpentan-3-yl)phenol

Cat. No. B3382124
Key on ui cas rn: 30784-25-9
M. Wt: 178.27 g/mol
InChI Key: LCAGTPWNYABUMB-UHFFFAOYSA-N
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Patent
US04181631

Procedure details

A mixture of phenol (396 g, 4.2 mol), 3-methyl-3-pentanol (230 g. 2.25 mol), 85% phosphoric acid (50 g, 0.43 mol) and benzene (1.5 liters) was refluxed and the azeotroped water was collected in a Dean Stark trap (53 ml). The reaction mixture was cooled and transferred to a separatory funnel. A small bottom layer was separated and the top (organic) layer was washed with 500 ml portions of water until the pH of the washes was 7 (neutral). The solvent was removed on a rotary evaporator. Distillation of the residual oil under vacuum gave the desired 4-(3-methylpent-3-yl)phenol: 365 g, 91% yield; bp 112° C. (1.0 mm); mol wt. 178 (ms); nmr, 0.68 (6H, t, J=8 2-methyls), 1.26 (3H, s, methyl), 1.4-2.0 (4H, m, --CH2 --), 6.28 (1H, s, hydroxyl), 6.8-7.3 (4H, m, aromatics); ir, 3260, 2980, 2940, 2890, 1615, 1600, 1515, 1466, 1380, 1250, 1190, 1120, 830 cm-1.
Quantity
396 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](O)([CH2:12][CH3:13])[CH2:10][CH3:11].P(=O)(O)(O)O>C1C=CC=CC=1>[CH3:8][C:9]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH2:12][CH3:13])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
396 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
230 g
Type
reactant
Smiles
CC(CC)(CC)O
Name
Quantity
50 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
the azeotroped water was collected in a Dean Stark trap (53 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
A small bottom layer was separated
WASH
Type
WASH
Details
the top (organic) layer was washed with 500 ml portions of water until the pH of the washes
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual oil under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(CC)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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